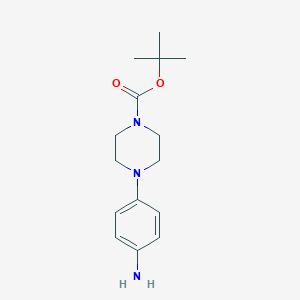

Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate

Descripción general

Descripción

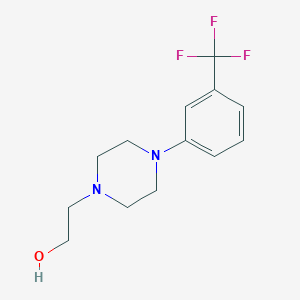

Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate is a chemical compound that serves as an important intermediate in the synthesis of various biologically active molecules. It is part of a broader class of piperazine derivatives that have been extensively studied due to their relevance in medicinal chemistry and drug design. These compounds often mimic structural motifs found in natural peptides and proteins, making them valuable in the development of therapeutic agents .

Synthesis Analysis

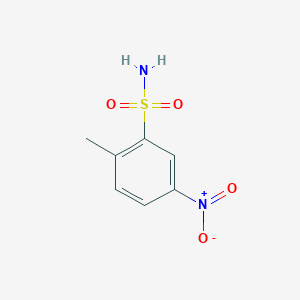

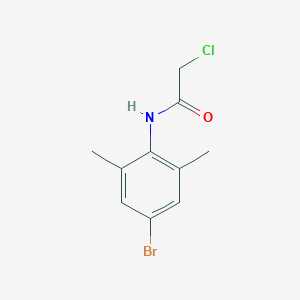

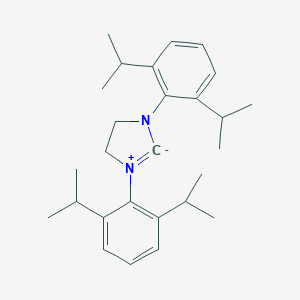

The synthesis of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate and related compounds typically involves multi-step organic reactions. For instance, a related compound was synthesized in 52% yield through amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . Another synthesis approach for a sterically congested piperazine derivative utilized a modified Bruylants reaction, highlighting the versatility of synthetic methods available for such compounds . Additionally, the synthesis of 1,4-dipiperazino benzenes, which share structural similarities with the tert-butyl piperazine derivatives, was achieved using transition metal-catalyzed N-arylation .

Molecular Structure Analysis

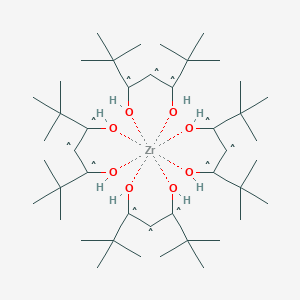

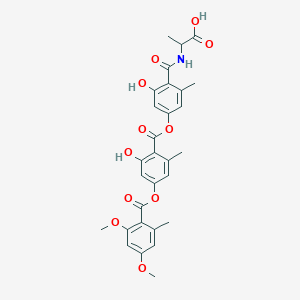

The molecular structure of tert-butyl piperazine derivatives has been elucidated using various analytical techniques. For example, the structure of a related compound was characterized with ESI-MS, 1H NMR, and elementary analysis . X-ray crystallography has also been employed to determine the geometrical arrangement of hydrophobic side chains in these molecules, which can resemble the orientation of key positions in a peptidic alpha-helix . The crystal structure of another derivative revealed that the piperazine ring adopts a chair conformation, and the molecule exhibits specific dihedral angles between its constituent rings .

Chemical Reactions Analysis

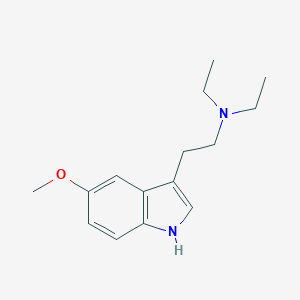

The tert-butyl piperazine derivatives participate in various chemical reactions that are central to their utility as intermediates. The presence of functional groups such as the amino group in tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate allows for further chemical modifications, which can lead to the synthesis of more complex molecules with potential pharmacological activity . The reactivity of these compounds is often exploited in the development of small molecule anticancer drugs and other therapeutic agents .

Physical and Chemical Properties Analysis

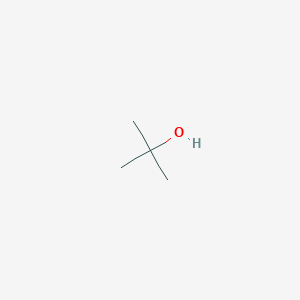

The physical and chemical properties of tert-butyl piperazine derivatives are influenced by their molecular structure. These properties are critical in determining the compound's solubility, stability, and reactivity, which in turn affect their application in drug synthesis. The steric effects introduced by the tert-butyl group and the flexibility of the piperazine ring are important considerations in the design of new compounds with desired pharmacokinetic and pharmacodynamic profiles .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, its derivative was synthesized using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively, indicating its utility in low-cost, efficient chemical synthesis (Liu Ya-hu, 2010).

- The compound's potential in the synthesis of biologically active molecules is further exemplified by its conversion into derivatives that exhibit moderate antibacterial and anthelmintic activity, as shown by Sanjeevarayappa et al. (2015) through spectroscopic evidence and single crystal XRD data (C. Sanjeevarayappa et al., 2015).

Structural Analysis

- Advanced structural characterization of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate derivatives was conducted by Gumireddy et al. (2021), providing insights into their molecular structure and potential pharmacological applications (Ashwini Gumireddy et al., 2021).

- Yang et al. (2021) confirmed the structure of a derivative through FT-IR, NMR spectroscopy, and X-ray diffraction, coupled with density functional theory calculations, highlighting the stability of its molecular structure (Zhi-Ping Yang et al., 2021).

Applications in Material Science

- An investigation by Praveen et al. (2021) into the novel heterocyclic compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate revealed its effective anticorrosive properties for carbon steel in acidic environments, showcasing the compound's utility in material science applications (B. Praveen et al., 2021).

Chemical Synthesis and Catalysis

- Mennenga et al. (2015) synthesized and polymerized derivatives of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, evaluating their catalytic activity in acylation chemistry. This highlights the compound's role in facilitating chemical reactions, specifically in polymer-based catalysis (Thiemo Mennenga et al., 2015).

Biological Applications

- The compound's derivatives have been studied for their potential in medicinal chemistry, with some exhibiting significant anticancer activity. For example, Nowak et al. (2015) synthesized amino and sulfanyl derivatives, indicating the compound's relevance in developing new pharmacological agents (M. Nowak et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFHRKPNLPBDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451853 | |

| Record name | tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate | |

CAS RN |

170911-92-9 | |

| Record name | tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

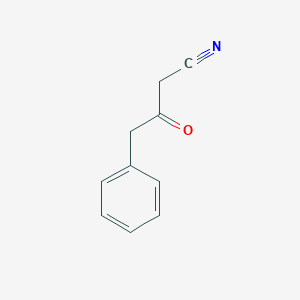

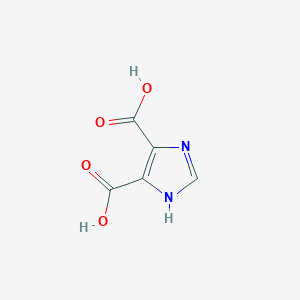

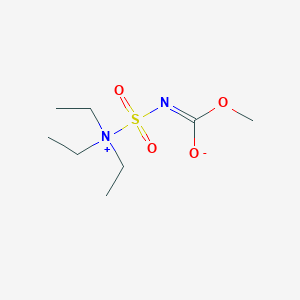

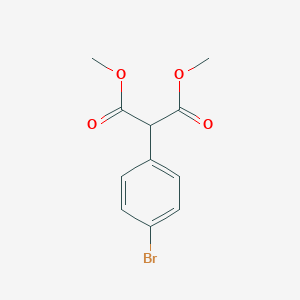

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.